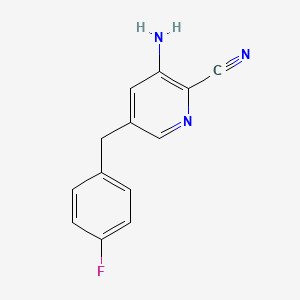![molecular formula C7H7BrN2O B13655737 7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13655737.png)
7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine: is a halogenated heterocyclic compound with the molecular formula C₇H₇BrN₂O and a molecular weight of 215.05 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization with a suitable base . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted pyrido[4,3-b][1,4]oxazine derivatives.
Oxidation Reactions: Formation of oxides or other oxidized derivatives.
Reduction Reactions: Formation of dihydro or tetrahydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is used as a building block in the synthesis of more complex heterocyclic compounds . Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design . Its ability to interact with various biological targets makes it a valuable tool in the development of new therapeutic agents .
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting neurological disorders, cancer, and infectious diseases . Its unique structure and reactivity profile make it a candidate for further exploration in drug discovery .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials . Its applications range from the production of advanced polymers to the development of new catalysts .
Mecanismo De Acción
The mechanism of action of 7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes, receptors, or other proteins, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular pathways .
Comparación Con Compuestos Similares
- 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
- 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Comparison: Compared to these similar compounds, 7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine exhibits unique reactivity and biological activity due to the position of the bromine atom and the specific arrangement of the heterocyclic ring . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C7H7BrN2O |
|---|---|
Peso molecular |
215.05 g/mol |
Nombre IUPAC |
7-bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C7H7BrN2O/c8-7-3-6-5(4-10-7)9-1-2-11-6/h3-4,9H,1-2H2 |
Clave InChI |
DIBQLTDMARGSAQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CC(=NC=C2N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13655668.png)

![3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B13655681.png)



![7-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13655692.png)






